Docosyl methacrylate
Overview
Description
Docosyl methacrylate is a type of methacrylate polymer that is synthesized through emulsion polymerization. It is a derivative of methyl methacrylate (MMA), which is known for its applications in creating polymers with desirable properties such as transparency and resistance to impact. Docosyl methacrylate, in particular, is characterized by its long carbon chain, which can influence its physical properties and behavior in solutions .
Synthesis Analysis
The synthesis of poly(n-docosyl methacrylate) involves emulsion polymerization, a process where monomer droplets are dispersed in water with the help of surfactants and then polymerized. This method is advantageous for producing polymers with high molecular weights and is commonly used for synthesizing various types of methacrylate polymers .
Molecular Structure Analysis
The molecular structure of poly(n-docosyl methacrylate) is significant due to its long n-docosyl side chain. This structure can affect the polymer's solubility and interaction with solvents. Light scattering studies have been conducted to understand the molecular weight and dimensions of the polymer in different solvents and temperatures, providing insights into its molecular behavior in solution .
Chemical Reactions Analysis
While the provided papers do not directly discuss the chemical reactions specific to docosyl methacrylate, they do mention the behavior of methyl methacrylate (MMA) in the context of copolymerization with diethyl(methacryloyloxymethyl)phosphonate (DEMMP). In such copolymers, the presence of methacrylic acid units formed during the degradation process can lead to the formation of anhydride links, which may influence the stability and degradation of the polymer. These reactions are crucial for understanding the flame retardance and thermal stability of MMA-based polymers .
Physical and Chemical Properties Analysis
The physical and chemical properties of poly(n-docosyl methacrylate) are explored through light scattering measurements, which provide data on molecular weight, dimensions, and second virial coefficients. These properties are essential for understanding the behavior of the polymer in various conditions and can be compared to other methacrylate polymers to determine its unique characteristics. The study found no evidence of association in solution, indicating that the polymer does not form aggregates under the conditions tested .
Scientific Research Applications
Polymerization and Molecular Weight Analysis
Poly(n-docosyl methacrylate) has been synthesized through emulsion polymerization, offering insights into its molecular weight and dimensions. Light scattering studies provided valuable data on molecular weight and the absence of association in solution, crucial for understanding its physical properties in different solvents and temperatures (Levi, Valles, & Schramm, 1962).Dynamic Mechanical Properties
Research on poly-n-docosyl methacrylate has explored its dynamic mechanical properties, including the real and imaginary components of complex compliance. This analysis is essential for applications requiring materials with specific mechanical characteristics (Saunders & Ferry, 1959).Biocompatible Copolymer Synthesis
The synthesis of biocompatible copolymers using methacryloyloxyethyl phosphorylcholine and various methacrylic monomers, including docosyl methacrylate, has been reported. These copolymers have potential biomedical applications due to their biocompatibility (Ma et al., 2003).Optical Applications
Docosyl methacrylate has been used in dye-doped polymer matrices for optical limiting applications, demonstrating its utility in enhancing optochemical and optophysical stability in nonlinear optical applications (Aithal, Singh, & Rao, 2003).Analytical Techniques for Methacrylate Detection
High-performance liquid chromatography has been employed for the detection of methacrylate in biological samples, showcasing its role in analytical methodologies relevant to various research areas (Bereznowski, Marlewski, & Smolenski, 1994).Scaffold for Tissue Engineering Applications
Methacrylated hyaluronic acid is used in tissue engineering, with the degree of methacrylation impacting hydrogel crosslinking, crucial for cell interactions. This demonstrates the importance of docosyl methacrylate in creating scaffolds for biological applications (Yousefi, Kandel, & Pleshko, 2018).Composite Materials in Dentistry
Poly(methacrylic acid) composites, incorporating docosyl methacrylate, have been studied for dental applications. Their synthesis and characterization highlight the potential for creating materials with specific properties for dental use (Cucuruz et al., 2016).
Safety And Hazards
Future Directions
Future research could focus on broadening the applicability of Docosyl methacrylate. For example, the synthesis of polymers with controlled architecture via reverse ATRP using AIBN/FeCl3/bpy catalytic system . Additionally, the use of Docosyl methacrylate in the production of pour point depressants, particle stabilizers, textile and metal coating, self-assembling amphiphilic polymers, and amphoteric polymers as protective colloids could be explored .
properties
IUPAC Name |
docosyl 2-methylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H50O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-28-26(27)25(2)3/h2,4-24H2,1,3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDWICPYKQMQSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H50O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
27252-90-0 | |
Record name | 2-Propenoic acid, 2-methyl-, docosyl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27252-90-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20884925 | |
Record name | 2-Propenoic acid, 2-methyl-, docosyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20884925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid | |
Record name | 2-Propenoic acid, 2-methyl-, docosyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Docosyl methacrylate | |
CAS RN |
16669-27-5 | |
Record name | Behenyl methacrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16669-27-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenoic acid, 2-methyl-, docosyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016669275 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 2-methyl-, docosyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propenoic acid, 2-methyl-, docosyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20884925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Docosyl methacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.998 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.